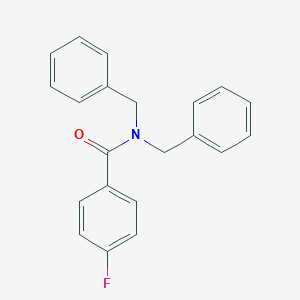

N,N-dibenzyl-4-fluorobenzamide

Description

Significance of N,N-Disubstituted Benzamide (B126) Derivatives in Advanced Organic Synthesis

N,N-disubstituted benzamide derivatives are a cornerstone of modern organic synthesis, valued for their versatile reactivity and presence in a wide array of functional molecules. The amide bond, characterized by its planar geometry and resonance stabilization, imparts a degree of conformational rigidity that is crucial in the design of molecules with specific three-dimensional structures. This structural feature is of paramount importance in medicinal chemistry, where the precise orientation of functional groups determines the interaction with biological targets. mdpi.comscirp.org

Overview of Fluorinated Organic Compounds in Chemical Research

The introduction of fluorine into organic molecules has become a powerful strategy in chemical research, with profound effects on a compound's physical, chemical, and biological properties. nih.gov The high electronegativity of fluorine can significantly alter the electron distribution within a molecule, influencing its acidity, basicity, and dipole moment. This, in turn, can affect intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition and self-assembly processes.

In medicinal chemistry, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing a drug's in vivo half-life. nih.gov Moreover, the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, while its electronic effects can enhance binding affinity to target proteins. The unique properties of fluorinated compounds have led to their widespread use in pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Rationale for Comprehensive Academic Investigation of N,N-Dibenzyl-4-fluorobenzamide

The chemical structure of this compound combines the key features of both N,N-disubstituted benzamides and fluorinated aromatic compounds. The 4-fluoro substituent on the benzoyl ring is expected to modulate the electronic properties of the carbonyl group, potentially influencing its reactivity and the rotational barrier of the amide bond. The N,N-dibenzyl groups introduce significant steric bulk and lipophilicity, which would likely impact the compound's solubility, crystal packing, and interactions with biological systems.

A comprehensive investigation into this specific molecule is warranted to understand the interplay between these structural features. Such a study would provide valuable insights into how the combination of a fluorinated aromatic ring and bulky N-substituents dictates the compound's chemical and physical behavior. This knowledge could be leveraged in the design of new molecules with tailored properties for applications in materials science, catalysis, or as scaffolds in drug discovery. The lack of extensive dedicated research on this particular compound presents an opportunity to expand the fundamental understanding of fluorinated N,N-disubstituted benzamides.

Chemical and Physical Properties

The predicted and known properties of this compound and its precursors are detailed below.

| Property | This compound (Predicted) | 4-Fluorobenzamide (B1200420) nih.govchemicalbook.com | N,N-Dibenzylbenzamide nih.gov |

|---|---|---|---|

| Molecular Formula | C21H18FNO | C7H6FNO | C21H19NO |

| Molecular Weight | 319.37 g/mol | 139.13 g/mol | 301.38 g/mol |

| Appearance | Predicted to be a solid | White to almost white powder to crystal | Solid |

| Melting Point | Not available | 154-157 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| CAS Number | Not available | 824-75-9 | 23825-35-6 |

Synthesis and Characterization

A plausible synthetic route to this compound involves the acylation of dibenzylamine (B1670424) with 4-fluorobenzoyl chloride. This is a standard method for the formation of amides.

Reaction Scheme:

The reaction would typically be carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. The product would then be isolated and purified using standard techniques like crystallization or column chromatography.

Characterization of the synthesized this compound would involve a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic signals for the aromatic protons of the benzyl (B1604629) and fluorobenzoyl groups, as well as a singlet for the benzylic methylene (B1212753) protons.

¹³C NMR would provide information on the number and types of carbon atoms.

¹⁹F NMR would show a single resonance, confirming the presence of the fluorine atom.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the amide carbonyl stretch.

Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Research Findings

While no direct research findings for this compound are available, studies on analogous structures provide insights into its potential areas of investigation. For instance, various N-substituted benzamide derivatives have been synthesized and evaluated for their biological activities, including as potential antitumor agents. The introduction of different substituents on the amide nitrogen and the benzoyl ring allows for the modulation of their pharmacological profiles.

Furthermore, fluorinated benzamides are a subject of interest in medicinal chemistry. For example, N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been investigated as a potential ligand for PET imaging of sigma receptors. nih.gov This highlights the utility of combining a fluorobenzamide core with N-benzyl-containing moieties for developing diagnostic tools.

Structure

3D Structure

Properties

CAS No. |

88229-29-2 |

|---|---|

Molecular Formula |

C21H18FNO |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N,N-dibenzyl-4-fluorobenzamide |

InChI |

InChI=1S/C21H18FNO/c22-20-13-11-19(12-14-20)21(24)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |

InChI Key |

GFWSZXULGGXLHW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N,n Dibenzyl 4 Fluorobenzamide

Precursor Synthesis and Amide Bond Formation Strategies

The construction of N,N-dibenzyl-4-fluorobenzamide fundamentally relies on the coupling of a 4-fluorobenzoyl moiety with dibenzylamine (B1670424). This can be achieved through various strategies, primarily categorized into direct catalytic amidations of the carboxylic acid and reactions involving a more activated acyl source like an acyl chloride.

Classical and Catalytic Amide Coupling Approaches for this compound

The direct formation of an amide from a carboxylic acid and an amine is a thermodynamically favorable process; however, it is often kinetically slow and requires high temperatures, which can lead to side reactions. To circumvent these limitations, various coupling reagents and catalysts have been developed to facilitate the reaction under milder conditions. scispace.comsigmaaldrich.com

Classical Coupling Reagents: Stoichiometric activating reagents such as carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and phosphonium (B103445) or uronium salts, like HATU, are commonly employed in amide synthesis. scispace.com These reagents activate the carboxylic acid group of 4-fluorobenzoic acid, making it more susceptible to nucleophilic attack by dibenzylamine. While effective, these methods generate stoichiometric amounts of byproducts, which can complicate purification and raise environmental concerns. scispace.com

Catalytic Amidations: More recently, catalytic methods for direct amidation have gained significant attention due to their improved atom economy and sustainability. sigmaaldrich.com Boronic acids, particularly ortho-iodophenylboronic acid and its derivatives, have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. acs.orgrsc.org These reactions typically proceed at room temperature in the presence of molecular sieves to remove the water byproduct. acs.org The proposed mechanism for boronic acid catalysis involves the formation of an acyloxyboronic acid intermediate, which is more reactive towards the amine than the parent carboxylic acid. rsc.org Another class of catalysts that have shown promise are group (IV) metal complexes, such as those of titanium and zirconium. researchgate.net

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages | Relevant Findings |

|---|---|---|---|---|

| Boronic Acids (e.g., o-iodophenylboronic acid) | Room temperature, molecular sieves | Mild conditions, high yields | Requires dehydrating agent | Catalyst efficiency can be enhanced by electronic effects of substituents on the aryl ring. acs.org |

| Zirconium Tetrachloride (ZrCl4) | 70 °C, THF | Effective for a range of substrates | Requires elevated temperature | Forms complexes with amides through the carbonyl oxygen. osti.gov |

| Boric Acid | Solvent-free, heating | Inexpensive, environmentally benign | High temperatures may be required | Effective for the synthesis of sterically hindered N,N-disubstituted amides. orgsyn.org |

Synthesis Utilizing 4-Fluorobenzoyl Chloride Derivatives and Dibenzylamine

A highly reliable and widely used method for the synthesis of this compound is the reaction of 4-fluorobenzoyl chloride with dibenzylamine. This is a classic example of a nucleophilic acyl substitution reaction, often performed under Schotten-Baumann conditions. researchgate.netorganic-chemistry.org

The precursor, 4-fluorobenzoyl chloride, is a commercially available, colorless liquid with a pungent odor. libretexts.orgrsc.org The reaction typically involves dissolving dibenzylamine in a suitable solvent and adding 4-fluorobenzoyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521) or an organic amine like triethylamine (B128534) or pyridine. chemguide.co.ukpw.live The base serves to neutralize the hydrogen chloride that is formed as a byproduct, driving the reaction to completion. organic-chemistry.org The reaction is generally rapid and exothermic. chemguide.co.uk

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formation of this compound from 4-fluorobenzoyl chloride and dibenzylamine proceeds through a well-established nucleophilic acyl substitution pathway.

Detailed Investigation of Reaction Intermediates and Transition States

The reaction mechanism involves a two-step addition-elimination process. chemguide.co.uklibretexts.org

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of dibenzylamine on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. chemguide.co.ukpressbooks.pub

Elimination of the Leaving Group: The unstable tetrahedral intermediate then collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. This results in the formation of a protonated amide. chemguide.co.ukoregonstate.edu

Deprotonation: In the final step, a base present in the reaction mixture (such as another molecule of dibenzylamine or an added base like sodium hydroxide) removes the proton from the nitrogen atom, yielding the final product, this compound, and the corresponding salt of the base. chemguide.co.uk

The transition state for the rate-determining step, the initial nucleophilic attack, is a late transition state that resembles the tetrahedral intermediate. libretexts.org Stabilization of this transition state, for instance by the solvent or catalyst, can accelerate the reaction.

Kinetic and Thermodynamic Aspects of Amide Synthesis Relevant to this compound

The formation of the amide bond from an acyl chloride and an amine is a thermodynamically favorable process, with the products being significantly more stable than the reactants. The reaction is essentially irreversible due to the formation of the stable amide and the neutralization of the HCl byproduct by a base. libretexts.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for amide synthesis. sigmaaldrich.comdst.gov.in These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Solvent-Free Synthesis: One promising green approach is the use of solvent-free reaction conditions. researchgate.netsemanticscholar.org For instance, the direct heating of a mixture of a carboxylic acid and an amine with a catalyst like boric acid can produce amides in high yields without the need for a solvent. semanticscholar.org This not only reduces solvent waste but can also simplify product purification. Methoxysilanes have also been reported as effective coupling agents for solvent-free amide synthesis. nih.govrsc.org

Biocatalysis: The use of enzymes as catalysts for amide bond formation is another rapidly developing area of green chemistry. rsc.orgnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the amidation of carboxylic acids with amines in green solvents. nih.gov Enzymatic methods offer high selectivity and operate under mild conditions, often without the need for protecting groups. york.ac.uk Nitrile hydratases are another class of enzymes that can be used to synthesize amides from nitriles. elsevierpure.com

| Approach | Key Features | Example Catalyst/Reagent | Relevance to this compound Synthesis |

|---|---|---|---|

| Solvent-Free Synthesis | Reduces solvent waste, simplifies purification | Boric acid, Methoxysilanes | Applicable for the direct reaction of 4-fluorobenzoic acid and dibenzylamine. semanticscholar.orgrsc.org |

| Biocatalysis | High selectivity, mild conditions, environmentally benign | Candida antarctica lipase B (CALB) | Could potentially be used for the direct amidation of 4-fluorobenzoic acid with dibenzylamine. nih.gov |

| Catalytic Direct Amidation | High atom economy, avoids stoichiometric activators | Boronic acids, Zirconium compounds | Offers a more sustainable alternative to classical coupling reagents for the reaction of 4-fluorobenzoic acid. acs.orgresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dibenzyl 4 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of N,N-Dibenzyl-4-fluorobenzamide

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the 4-fluorobenzoyl group and the two benzyl (B1604629) substituents. The aromatic region will show complex multiplets for the phenyl protons. The two benzyl groups are chemically equivalent due to rotation around the C-N bond, but the benzylic protons (CH₂) may exhibit complex splitting patterns or appear as a singlet depending on the rotational dynamics and the magnetic environment. The protons on the 4-fluorophenyl ring will appear as two doublets of doublets (or two multiplets) due to coupling with each other and with the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.50-7.40 | m | 2H | Protons ortho to carbonyl (Fluorophenyl) |

| ~7.40-7.20 | m | 10H | Protons of two benzyl groups |

| ~7.15-7.05 | m | 2H | Protons meta to carbonyl (Fluorophenyl) |

| ~4.65 | s | 4H | Benzylic protons (N-CH₂) |

Note: Predicted values are based on analogous structures and general NMR principles. 'm' denotes multiplet, 's' denotes singlet.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound will show signals for the carbonyl carbon, the aromatic carbons of the three phenyl rings, and the benzylic carbons. A key feature is the carbon-fluorine coupling (J-coupling), which will split the signals of the carbons in the 4-fluorophenyl ring. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF), while the ortho (²JCF) and meta (³JCF) carbons will exhibit smaller couplings.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment |

|---|---|---|

| ~170 | - | Carbonyl Carbon (C=O) |

| ~165 | d, ¹JCF ≈ 250 | C-F (Fluorophenyl) |

| ~137 | s | Quaternary C (Benzyl) |

| ~132 | d, ⁴JCF ≈ 3 | Quaternary C (Fluorophenyl) |

| ~130 | d, ³JCF ≈ 9 | CH ortho to C=O (Fluorophenyl) |

| ~129 | s | CH (Benzyl) |

| ~128 | s | CH (Benzyl) |

| ~127 | s | CH (Benzyl) |

| ~116 | d, ²JCF ≈ 22 | CH meta to C=O (Fluorophenyl) |

| ~50 | s | Benzylic Carbon (N-CH₂) |

Note: Predicted values are based on analogous structures. rsc.org 'd' denotes doublet, 's' denotes singlet.

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. diva-portal.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. diva-portal.orgslideshare.net For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. nih.gov The signal would be expected to appear as a multiplet due to coupling with the ortho- and meta-protons of the fluorophenyl ring. The typical chemical shift for a fluorine atom on a benzene (B151609) ring is in the range of -100 to -120 ppm relative to CFCl₃. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the benzyl rings and between the coupled protons on the 4-fluorophenyl ring. This helps in differentiating the aromatic spin systems from each other. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This experiment is essential for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal around 4.65 ppm would correlate with the carbon signal around 50 ppm, confirming the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons, which are not observed in an HSQC spectrum. For instance, the benzylic protons (~4.65 ppm) would show a correlation to the carbonyl carbon (~170 ppm), confirming the amide linkage. Correlations from the aromatic protons of the 4-fluorophenyl ring to the carbonyl carbon would also be observed. epfl.ch

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, irrespective of through-bond coupling. ucl.ac.ukwikipedia.orglibretexts.org NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for studying the conformation of molecules in solution. libretexts.org

In this compound, NOE can be used to investigate the conformation around the amide C-N bond, which is known to have restricted rotation. libretexts.org By irradiating the benzylic protons (N-CH₂), an NOE enhancement might be observed on the ortho-protons of the 4-fluorobenzoyl group, confirming their spatial closeness. Similarly, NOE correlations between the protons of the two different benzyl groups can provide insights into their relative orientation. The study of relaxation phenomena, such as T1 and T2 relaxation times, can offer further details on the molecular dynamics and intermolecular interactions. ucl.ac.uk

Mass Spectrometry (MS) of this compound

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₂₁H₁₈FNO), the nominal molecular weight is 319.4 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental formula.

In an electron ionization (EI) mass spectrum, the molecule would undergo fragmentation. The expected fragmentation pattern would include key ions that are characteristic of the structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 319 | Molecular Ion [M]⁺ | [C₂₁H₁₈FNO]⁺ |

| 228 | [M - C₇H₇]⁺ | Loss of a benzyl radical |

| 196 | [C₁₄H₁₄N]⁺ | Dibenzylaminyl cation |

| 123 | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium (B1234903) cation |

Note: m/z values correspond to the most abundant isotopes.

The 4-fluorobenzoyl cation (m/z 123) and the benzyl cation (m/z 91, which often rearranges to the more stable tropylium ion) are expected to be prominent peaks in the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₂₁H₁₈FNO), the theoretical exact mass is calculated to be 319.13724 g/mol . semanticscholar.org

HRMS instruments, such as Quadrupole-Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). acs.org This precision allows for the unambiguous determination of a compound's elemental formula. In a typical analysis, the experimentally measured mass of the protonated molecule, [M+H]⁺, would be compared to the calculated theoretical mass. A low mass error (typically < 5 ppm) between the experimental and theoretical values provides high confidence in the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₈FNO |

| Theoretical Exact Mass | 319.13724 u |

| Theoretical Monoisotopic Mass of [M+H]⁺ | 320.14452 u |

Elucidation of Fragmentation Patterns and Mechanisms

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When subjected to ionization techniques like Electron Ionization (EI), the this compound molecule undergoes fragmentation at its weakest bonds, yielding a unique pattern of fragment ions. While specific experimental spectra for this compound are not widely published, a predictable fragmentation pathway can be elucidated based on established chemical principles for tertiary amides and aromatic compounds.

The fragmentation process is governed by the stability of the resulting carbocations and radicals. semanticscholar.org Key fragmentation pathways for this compound would likely include:

Formation of the Tropylium Ion: A hallmark of compounds containing benzyl groups is the formation of the highly stable tropylium cation at m/z 91.

Formation of the 4-Fluorobenzoyl Cation: Cleavage of the amide C-N bond can result in the formation of the 4-fluorobenzoyl cation at m/z 123. This is a common fragmentation for benzamide (B126) derivatives.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the loss of a benzyl radical, forming an ion at m/z 228.

Dibenzylaminyl Cation: Cleavage of the carbonyl-phenyl bond could yield a dibenzylaminyl cation fragment at m/z 196.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Structure |

| 319 | Molecular Ion [M]⁺ | [C₂₁H₁₈FNO]⁺ |

| 228 | [M - C₇H₇]⁺ | [C₁₄H₁₁FNO]⁺ |

| 196 | [C₁₄H₁₄N]⁺ | [(C₆H₅CH₂)₂N]⁺ |

| 123 | [C₇H₄FO]⁺ | [FC₆H₄CO]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ (Tropylium ion) |

Tandem Mass Spectrometry (MSⁿ) for Complex Structural Confirmation

Tandem Mass Spectrometry, also known as MS/MS or MSⁿ, provides an additional layer of structural confirmation by allowing for the detailed analysis of specific fragment ions. mdpi.com This technique involves multiple stages of mass analysis. In the first stage, a precursor ion of interest (e.g., the molecular ion at m/z 319 or a primary fragment ion) is selected. This selected ion is then subjected to fragmentation in a collision cell, and the resulting product ions (or "daughter" ions) are analyzed in the second stage of mass spectrometry. researchgate.net

For this compound, an MSⁿ experiment could be hypothetically employed to verify the identities of the proposed fragments. For instance:

MS² of the Molecular Ion (m/z 319): Isolating the molecular ion and inducing fragmentation would produce the primary fragments listed in Table 2, confirming their origin from the parent molecule.

MS³ of the Benzoyl Cation (m/z 123): Further isolating the 4-fluorobenzoyl cation (m/z 123) and subjecting it to another round of fragmentation would be expected to yield ions corresponding to the loss of carbon monoxide (CO), resulting in a fluorophenyl cation at m/z 95.

This ability to establish relationships between precursor and product ions makes MSⁿ a powerful technique for the unambiguous structural elucidation of complex molecules, differentiating between isomers where a single stage of mass spectrometry might be insufficient. mdpi.com

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the key expected IR absorption bands are associated with its amide and aromatic components.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3000-3100 | C-H Stretch | Aromatic | Medium |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) | Medium |

| ~1630-1670 | C=O Stretch (Amide I) | Tertiary Amide | Strong |

| ~1450-1495 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1250-1350 | C-N Stretch | Tertiary Amide | Medium-Strong |

| ~1210-1260 | C-F Stretch | Aryl Fluoride (B91410) | Strong |

The most prominent peak is expected to be the strong carbonyl (C=O) stretch of the tertiary amide group. nih.gov The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the amide. acs.org

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off a molecule and analyzing the change in the light's frequency. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the molecule's polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone, which may be weak in the IR spectrum.

Table 4: Predicted Characteristic Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3060 | C-H Stretch | Aromatic | Strong |

| ~1600 | C=C Stretch | Aromatic Ring | Strong |

| ~1000 | Ring Breathing Mode | Benzene Ring | Strong, Sharp |

| ~1630-1670 | C=O Stretch (Amide I) | Tertiary Amide | Medium-Weak |

| ~1210-1260 | C-F Stretch | Aryl Fluoride | Medium |

The symmetric aromatic ring breathing modes are typically very strong and sharp in Raman spectra, providing a clear fingerprint for the aromatic portions of the molecule. In contrast, the polar carbonyl group (C=O) stretch is expected to be weaker in the Raman spectrum compared to its very strong absorption in the IR spectrum.

Correlation of Experimental and Theoretical Vibrational Spectra

A powerful approach for the definitive assignment of all vibrational modes, especially in the complex fingerprint region (below 1500 cm⁻¹), is the correlation of experimental spectra with theoretically calculated spectra. This process typically involves using computational chemistry methods, such as Density Functional Theory (DFT), to calculate the molecule's vibrational frequencies and intensities.

Solid State Structural Analysis and Crystal Engineering of N,n Dibenzyl 4 Fluorobenzamide

Single Crystal X-ray Diffraction Studies of N,N-Dibenzyl-4-fluorobenzamide Analogs and Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. acs.org For analogs of this compound, this technique provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation in the solid state.

The molecular geometry of fluorinated benzamides has been extensively studied. For instance, the crystal structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24), a related tri-fluorinated benzamide (B126), was determined by SC-XRD, revealing key structural parameters. mdpi.commdpi.com The amide group (C=O-N) in such compounds is typically planar, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. ic.ac.uk

Based on data from such analogs, the expected bond parameters for the 4-fluorobenzamide (B1200420) core of this compound can be inferred. The C-F bond length and the geometry of the fluorophenyl ring are characteristic of fluorinated aromatic systems. The central amide linkage and the attached aromatic rings, however, are not typically coplanar. In N-(2,4-Difluorophenyl)-2-fluorobenzamide, the amide group plane is twisted with respect to the two aromatic rings. mdpi.com A similar non-planar arrangement is expected in this compound.

Table 1: Selected Bond and Angle Parameters from a Representative Fluorinated Benzamide Analog (N-(2,3-Difluorophenyl)-2-fluorobenzamide) Data sourced from a representative structural analog to infer the geometry of the 4-fluorobenzamide moiety.

| Parameter | Value (Fo23) mdpi.com | Expected Parameter in this compound |

| Bond Lengths (Å) | ||

| C=O | ~1.23 Å | Carbonyl double bond |

| C-N (amide) | ~1.34 Å | Amide bond with partial double-bond character |

| C-F | ~1.36 Å | Aromatic carbon-fluorine bond |

| C-C (aromatic) | ~1.37 - 1.39 Å | Standard aromatic ring bond lengths |

| Bond Angles (°) | ||

| O-C-N (amide) | ~122° | Angle within the planar amide group |

| C-N-C (amide) | ~125° | Angle at the amide nitrogen |

| Torsion Angles (°) | ||

| Dihedral angle (Amide plane vs. Ring 1) | 23.17(18)° | Defines the twist between the amide and the fluorophenyl ring |

| Dihedral angle (Amide plane vs. Ring 2) | 23.44(17)° | N/A (Analog has an N-aryl, not N-benzyl, group) |

This table is interactive. Click on the headers to sort the data.

The rotation around the C-N amide bond is restricted, which can lead to different isomers (cis/trans or E/Z) in secondary amides. mdpi.com In a tertiary amide like this compound, this restricted rotation defines the relative positions of the benzyl (B1604629) groups and the fluorobenzoyl group. The planarity of the amide functional group itself is a key conformational feature. ic.ac.uk In related fluorinated benzamides, the amide group is nearly planar, but it is significantly twisted out of the plane of the attached aromatic rings. mdpi.commdpi.com This twisting minimizes steric hindrance between the substituents. A similar twisted conformation is anticipated for this compound, where the bulky dibenzylamino group and the 4-fluorophenyl ring are positioned to reduce steric clash.

Crystal Packing and Intermolecular Interactions in this compound Systems

The way individual molecules of this compound arrange themselves in a crystal is governed by a combination of intermolecular forces. These non-covalent interactions, though weaker than covalent bonds, are directional and collectively determine the stability and properties of the crystalline solid. libretexts.orgharvard.edu

As a tertiary amide, this compound lacks the N-H group that serves as a strong hydrogen bond donor in primary and secondary amides. conicet.gov.ar Consequently, the robust N-H···O hydrogen bonding motifs that often dominate amide crystal packing are absent.

However, weaker C-H···O and C-H···F hydrogen bonds are expected to play a significant role in the supramolecular assembly. The carbonyl oxygen is a strong hydrogen bond acceptor, and the methylene (B1212753) (CH₂) protons of the benzyl groups, as well as the aromatic protons, can act as weak donors. In the crystal structure of N,N-Dibenzyl-4-methylbenzenesulfonamide, supramolecular chains are formed through C-H···O interactions. A similar role for the carbonyl oxygen in this compound is highly probable. Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor, leading to C-H···F interactions, which are observed in the crystal structures of other fluorinated benzamides. mdpi.com

With three aromatic rings per molecule (one 4-fluorophenyl and two phenyl), π-π stacking interactions are likely to be a key feature of the crystal packing. These interactions occur when the electron-rich π-systems of aromatic rings align, contributing to lattice stability. nih.gov The stacking can adopt various geometries, including face-to-face or, more commonly, offset (displaced face-to-face) arrangements.

In related fluorinated benzamides, C-F···C and ring-ring stacking contacts have been noted to complete the interaction network. mdpi.commdpi.com The conformational splaying of the benzyl groups, as observed in analogs, may prevent intramolecular stacking but facilitates intermolecular π-π interactions, linking molecules into larger assemblies. libretexts.org The presence of the electron-withdrawing fluorine atom on one ring can also influence the nature of the stacking, potentially favoring interactions with the electron-rich phenyl rings of neighboring molecules.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). harvard.edu This interaction arises from a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond.

While prominent for heavier halogens like chlorine, bromine, and iodine, the σ-hole on fluorine is typically weak or non-existent, making fluorine a poor halogen bond donor. harvard.edu Instead, fluorine most commonly participates in intermolecular interactions as a weak hydrogen bond acceptor in C-H···F bonds or through dipole-dipole interactions. In some specific contexts with highly electron-withdrawing groups, weak halogen-bond-like interactions involving fluorine have been proposed. For this compound, the dominant interactions involving the fluorine atom are expected to be of the C-H···F type and other electrostatic or dispersive contacts rather than classical halogen bonds.

Supramolecular Assembly Motifs in Solid-State Structures

The tertiary amide group in this compound lacks the N-H donor required for the common amide-to-amide hydrogen bonds seen in primary and secondary amides. However, the carbonyl oxygen is a strong hydrogen bond acceptor. Therefore, weak C-H···O interactions are likely to be significant in its crystal packing. The methylene protons of the benzyl groups and the aromatic protons of all three rings can act as weak hydrogen bond donors to the carbonyl oxygen of neighboring molecules.

Furthermore, the fluorine atom on the benzamide ring is an electronegative center and can participate in various weak interactions. C-H···F hydrogen bonds, involving the aromatic or benzyl C-H groups, are a probable motif. The fluorine atom can also engage in halogen···halogen interactions or interactions with π-systems.

The three phenyl rings in the molecule are prime candidates for π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) fashion, contributing significantly to the stabilization of the crystal structure. The presence of the electron-withdrawing fluorine atom can modulate the quadrupole moment of the fluorobenzoyl ring, influencing the geometry of these π-π interactions. Additionally, C-H···π interactions, where a C-H bond from a benzyl or phenyl group of one molecule interacts with the π-face of a phenyl ring of an adjacent molecule, are also highly probable.

A study on N-(2,4-difluorophenyl)-2-fluorobenzamide highlighted the presence of 1D amide-amide interactions and weaker C-H···F/O interactions. mdpi.com While the dibenzyl substitution prevents direct amide-amide chains, the prevalence of C-H···F/O interactions in a related structure suggests their likely importance in this compound.

Table 1: Potential Supramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Weak Hydrogen Bond | C-H (benzyl, aryl) | O (carbonyl) | Formation of extended networks |

| Weak Hydrogen Bond | C-H (benzyl, aryl) | F (fluoro) | Directional control of assembly |

| π-π Stacking | Phenyl rings | Phenyl rings | Stabilization of layered structures |

| C-H···π Interaction | C-H (benzyl, aryl) | π-face of phenyl rings | Cross-linking of molecular layers |

Polymorphism and Co-crystallization Investigations of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Benzamide derivatives are known to exhibit polymorphism. acs.org The conformational flexibility of the two benzyl groups in this compound, along with the potential for various competing supramolecular interactions, makes it a strong candidate for exhibiting polymorphism. The specific arrangement of the benzyl groups relative to the fluorobenzamide core could lead to different packing arrangements and, consequently, different crystalline forms. Experimental screening for polymorphs would typically involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate) and characterization by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR).

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a coformer) into the crystal lattice. nih.gov This can be a powerful tool for improving properties like solubility and bioavailability of pharmaceutical compounds. nih.gov Given the hydrogen bond acceptor capability of the carbonyl oxygen and the fluorine atom, this compound could be a suitable candidate for co-crystallization with coformers that are strong hydrogen bond donors, such as carboxylic acids or phenols. nih.gov The formation of co-crystals can be achieved through various methods, including solution crystallization, grinding (mechanochemistry), and melting. nih.gov Research into the co-crystallization of this compound would involve screening a library of potential coformers and characterizing the resulting solids to confirm the formation of a new crystalline phase. Studies on other drug molecules have shown that co-crystallization can lead to enhanced dissolution rates and improved stability. nih.gov

Currently, there are no specific published studies on the polymorphism or co-crystallization of this compound. However, based on the general behavior of benzamide derivatives and the principles of crystal engineering, this is a fertile area for future research.

Table 2: Investigational Approaches for Polymorphism and Co-crystallization

| Investigation | Techniques | Desired Outcome |

| Polymorph Screen | Crystallization from various solvents, thermal methods | Discovery and characterization of different crystal forms |

| Co-crystal Screen | Solution co-crystallization, mechanochemistry with coformers | Formation of novel multi-component crystalline phases |

| Structural Analysis | Single-crystal and powder X-ray diffraction | Elucidation of molecular packing and intermolecular interactions |

| Physicochemical Characterization | DSC, TGA, DVS, solubility studies | Determination of thermal stability, hygroscopicity, and dissolution properties |

Computational Chemistry and Theoretical Investigations of N,n Dibenzyl 4 Fluorobenzamide

Quantum Chemical Calculations for N,N-Dibenzyl-4-fluorobenzamide

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical lens to examine molecular properties that can be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is favored for its balance of accuracy and computational cost. A DFT study of this compound would typically involve geometry optimization to find the most stable arrangement of its atoms in space. This process yields key information such as bond lengths, bond angles, and dihedral angles.

For instance, studies on similar benzamide (B126) derivatives often employ hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p) to obtain reliable geometric parameters. mdpi.com The results of such a calculation for this compound would provide the precise coordinates of each atom at its lowest energy state. From the optimized structure, various energetic properties, such as the total energy, heat of formation, and frontier molecular orbital energies (HOMO and LUMO), can be determined. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C=O | Data not available |

| C-N | Data not available | |

| C-F | Data not available | |

| Bond Angle (°) | O=C-N | Data not available |

| C-N-C | Data not available | |

| Dihedral Angle (°) | C-C-N-C | Data not available |

| F-C-C=O | Data not available |

This table represents the type of data that would be generated from a DFT study. The values are placeholders as no specific study on this compound is available.

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.

An ab initio investigation of this compound could be used to refine the electronic structure and predict reactivity indicators. For example, calculating the molecular electrostatic potential (MEP) surface would reveal the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule might interact with other reagents. Natural Bond Orbital (NBO) analysis could also be performed to understand orbital interactions and charge delocalization within the molecule.

Conformational Analysis of this compound

The presence of multiple single bonds in this compound allows for considerable conformational flexibility. Understanding the different spatial arrangements (conformers) and their relative energies is essential.

A key aspect of conformational analysis is the exploration of the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By systematically changing key dihedral angles, such as those around the C-N bond and the bonds connecting the benzyl (B1604629) groups, a computational scan can map out the PES.

This exploration helps to identify all possible stable conformers, which correspond to local minima on the PES. The conformer with the lowest energy is termed the global minimum and represents the most likely structure of the molecule in the gas phase. This process is crucial as different conformers can exhibit distinct chemical and physical properties.

The rotation around the amide C-N bond in benzamides is known to be restricted due to the partial double bond character, leading to the possibility of rotational isomers (rotamers). Computational methods can be used to calculate the energy barrier for this rotation. This is typically done by performing a relaxed scan of the relevant dihedral angle and identifying the transition state structure that connects the two isomers. The energy difference between the ground state and the transition state gives the rotational barrier. Studies on related N-benzhydrylformamides have utilized DFT to estimate these barriers, finding them to be in the range of 20-23 kcal/mol. conicet.gov.ar

Table 2: Hypothetical Rotational Barriers for this compound

| Rotational Bond | Method | Calculated Barrier (kcal/mol) |

| Amide C-N | DFT (e.g., M06-2X) | Data not available |

| C(aryl)-C(carbonyl) | DFT (e.g., M06-2X) | Data not available |

| N-C(benzyl) | DFT (e.g., M06-2X) | Data not available |

This table illustrates the type of data that would be generated. The values are placeholders.

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Computational models can simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

For this compound, performing conformational analysis in different solvents using a model like PCM would reveal how the relative energies of the conformers change. Polar solvents are likely to stabilize conformers with larger dipole moments. This information is critical for predicting the behavior of the molecule in solution, which is more relevant to many chemical applications.

Computational Prediction of Spectroscopic Properties of this compound

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical calculations provide valuable insights that can aid in the interpretation of experimental data and the structural elucidation of complex molecules like this compound.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, theoretical methods could be employed to investigate its synthesis, degradation, or participation in other chemical transformations.

This would involve mapping the potential energy surface of the reaction. Key structures, including reactants, transition states, intermediates, and products, would be located and their energies calculated. The transition state, which represents the energy maximum along the reaction coordinate, is of particular interest as its energy determines the activation energy and thus the rate of the reaction.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state connects the desired reactants and products. By elucidating the step-by-step mechanism, computational studies can provide a level of detail that is often difficult to obtain through experimental means alone. For instance, the synthesis of this compound likely involves the reaction of 4-fluorobenzoyl chloride with dibenzylamine (B1670424). A computational study could model this reaction, identifying the key intermediates and transition states involved in the nucleophilic acyl substitution.

Chemical Transformations and Reactivity of N,n Dibenzyl 4 Fluorobenzamide

Reactions Involving the Amide Functional Group

The amide bond is notoriously stable, and its reactions often require forcing conditions. nih.gov For a tertiary amide like N,N-dibenzyl-4-fluorobenzamide, the absence of a proton on the nitrogen atom further limits its reactivity compared to primary and secondary amides.

The reduction of tertiary amides requires potent reducing agents due to the low electrophilicity of the carbonyl carbon. Standard reagents like sodium borohydride (B1222165) are generally ineffective. The complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-) is typically achieved using strong hydride donors such as lithium aluminum hydride (LiAlH₄). stackexchange.com

The reaction proceeds via the initial formation of a complex between the Lewis acidic aluminum and the carbonyl oxygen. A subsequent hydride transfer to the carbonyl carbon forms a tetrahedral intermediate. The key step involves the elimination of an aluminate species, facilitated by the nitrogen's lone pair, to form a resonance-stabilized iminium cation. stackexchange.com A second hydride transfer to this iminium ion yields the final tertiary amine product. For this compound, this reaction would produce N,N-dibenzyl(4-fluorophenyl)methanamine.

Table 1: Reduction of this compound

| Reactant | Reagent(s) | Solvent(s) | Product |

|---|

Hydrolysis: The cleavage of the amide bond in this compound through hydrolysis is a challenging transformation that necessitates harsh reaction conditions. masterorganicchemistry.com Amides are significantly less reactive towards hydrolysis than esters, and tertiary amides are particularly resistant due to steric hindrance and the lack of an N-H bond to facilitate protonation steps. arkat-usa.org

Acidic Hydrolysis: This process typically requires heating the amide in the presence of a strong mineral acid (e.g., concentrated HCl or H₂SO₄) for an extended period. chemguide.co.uklibretexts.orglibretexts.org The reaction mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.com The final products are 4-fluorobenzoic acid and the dibenzylammonium salt.

Alkaline Hydrolysis: Saponification requires heating with a concentrated strong base, such as aqueous sodium hydroxide (B78521). chemguide.co.uklibretexts.org The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequent elimination of the dibenzylamide anion, which is then protonated by the solvent, yields the sodium salt of 4-fluorobenzoic acid and dibenzylamine (B1670424). A mild protocol for the hydrolysis of secondary and tertiary amides using NaOH in a non-aqueous methanol/dioxane mixture has also been developed. arkat-usa.org

Transamidation: This reaction involves the exchange of the amine portion of an amide with a different amine. For tertiary amides, this process is thermodynamically and kinetically demanding. acs.org Direct transamidation is an equilibrium-controlled process that often requires catalysts to proceed at a reasonable rate. organic-chemistry.org Recent advancements have shown that catalysts based on zirconium, hafnium, or tungsten can facilitate the transamidation of tertiary amides. nih.govacs.orgacs.orgchemistryviews.org For example, Zr(NMe₂)₄ has been shown to be a highly active catalyst for exchange reactions between secondary amines and tertiary amides, in some cases proceeding rapidly at room temperature. acs.org

Table 2: Hydrolysis and Transamidation of this compound

| Reaction | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | Conc. HCl or H₂SO₄, heat | 4-Fluorobenzoic acid, Dibenzylammonium chloride |

| Alkaline Hydrolysis | Conc. NaOH, heat | Sodium 4-fluorobenzoate, Dibenzylamine |

Direct derivatization at the tertiary nitrogen of this compound is synthetically challenging due to the stability of the amide bond and the N-benzyl C-N bonds. Reactions would likely involve cleavage of one of these bonds rather than addition to the nitrogen atom.

A primary strategy for modifying the substitution at the nitrogen would be a two-step process:

Debenzylation: Removal of the benzyl (B1604629) groups. This can be achieved under various conditions, most commonly via catalytic hydrogenation (e.g., H₂ over Pd/C). This reaction would cleave the N-benzyl bonds to yield 4-fluorobenzamide (B1200420) and toluene (B28343).

N-Alkylation/N-Arylation: The resulting secondary amide, 4-fluorobenzamide, could then be subjected to standard N-alkylation or N-arylation reactions to introduce different substituents at the nitrogen atom.

Alternatively, reactions could theoretically target the benzylic C-H bonds of the benzyl groups, for instance through free-radical halogenation or oxidation, but such reactions would likely suffer from poor selectivity and compete with reactions on the 4-fluorophenyl ring.

Reactions on the 4-Fluorophenyl Moiety

The reactivity of the aromatic ring is governed by the electronic effects of its two substituents: the fluorine atom and the N,N-dibenzylamido group.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The outcome of the reaction is determined by the directing effects of the existing substituents. masterorganicchemistry.com

Fluorine: Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect, making the ring less reactive than benzene (B151609). However, they are ortho, para-directors because their lone pairs can be donated via resonance to stabilize the carbocation intermediate (σ-complex) formed during attack at these positions. youtube.comlibretexts.org

N,N-Dibenzylamido Group (-CON(CH₂)₂Ph): The amide group is strongly deactivating and a meta-director. masterorganicchemistry.com The carbonyl group withdraws electron density from the ring through both induction and resonance, making the ring significantly less nucleophilic. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and thus the preferred site for electrophilic attack. youtube.com

In this compound, these two substituents have conflicting directing effects. The fluorine at C4 directs incoming electrophiles to the C3 and C5 positions (ortho to F). The amide group at C1 directs to the C3 and C5 positions (meta to the amide). In this case, both groups direct the electrophile to the same positions (C3 and C5). Therefore, electrophilic substitution, while slow due to the presence of two deactivating groups, would be expected to occur exclusively at the positions ortho to the fluorine atom and meta to the amide group.

Table 3: Directing Effects for EAS on the 4-Fluorophenyl Ring

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -F | C4 | Deactivating | Ortho, Para (to C3/C5) |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. acsgcipr.org

The 4-fluorophenyl ring of this compound is well-suited for this reaction for two main reasons:

Excellent Leaving Group: Fluorine is the best leaving group among the halogens for the SNAr mechanism because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the C-X bond. masterorganicchemistry.com

Activating Group: The N,N-dibenzylamido group is a powerful electron-withdrawing group. Its position para to the fluorine atom is optimal for activating the ring towards SNAr. It can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto the carbonyl oxygen.

This powerful activation allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as alkoxides, phenoxides, thiolates, and amines, often under relatively mild conditions. acsgcipr.orgresearchgate.netmdpi.com

Table 4: Representative SNAr Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | N,N-Dibenzyl-4-methoxybenzamide |

| Thiolate | Sodium thiophenoxide (NaSPh) | N,N-Dibenzyl-4-(phenylthio)benzamide |

| Amine | Piperidine | N,N-Dibenzyl-4-(piperidin-1-yl)benzamide |

Reactions on the Benzyl Moieties of this compound Remain Undocumented in Publicly Available Scientific Literature

A comprehensive search of publicly accessible scientific databases and chemical literature has revealed no specific studies detailing chemical transformations occurring on the benzyl moieties of the compound this compound. While the chemical literature describes general reactions for the debenzylation of N-benzyl amides, no research has been found that specifically utilizes this compound as a substrate for such transformations.

The benzyl groups attached to the amide nitrogen are, in principle, susceptible to cleavage under various conditions. Common methods for the debenzylation of N-benzyl amides include catalytic hydrogenation, oxidative debenzylation, and acid-catalyzed cleavage.

Catalytic Hydrogenation: This method typically involves the use of a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. organic-chemistry.orgnih.gov The reaction cleaves the carbon-nitrogen bond of the benzyl group, yielding the corresponding debenzylated amide and toluene. A study by Sajiki et al. demonstrated that a mixed catalyst system of palladium-on-carbon (Pd/C) and niobic acid-on-carbon (Nb2O5/C) can effectively facilitate the hydrogenative deprotection of N-benzyl groups under a hydrogen atmosphere. organic-chemistry.orgrsc.org

Oxidative Debenzylation: An alternative approach involves the oxidation of the benzyl group. For instance, a method developed by Moriyama, Nakamura, and Togo utilizes an alkali metal bromide in the presence of an oxidant like Oxone. Current time information in Bangalore, IN.nih.gov This reaction proceeds via the formation of a bromo radical, which abstracts a hydrogen atom from the benzylic position, leading to an intermediate that is subsequently oxidized and hydrolyzed to the debenzylated amide. Current time information in Bangalore, IN.

Acid-Catalyzed Debenzylation: Certain acidic conditions can also promote the removal of benzyl groups. For example, p-toluenesulfonic acid (p-TsOH) in refluxing toluene has been shown to debenzylate N-benzylamides. rsc.org

Despite the existence of these general methodologies for N-benzyl amide debenzylation, their specific application to this compound, including reaction conditions, yields, and the potential for selective mono-debenzylation to form N-benzyl-4-fluorobenzamide, has not been reported. The electronic effect of the fluorine atom on the benzoyl ring might influence the reactivity of the benzyl groups, but without experimental data, any discussion remains speculative.

Therefore, while the general reactivity of the benzyl moieties in a molecule like this compound can be inferred from the broader chemical literature on N-benzyl amides, there are no specific research findings to present for this particular compound.

Data Tables

Due to the absence of specific research on the reactions of the benzyl moieties of this compound, no data tables with experimental details can be provided.

Synthetic Applications and Advanced Materials Context of N,n Dibenzyl 4 Fluorobenzamide

N,N-Dibenzyl-4-fluorobenzamide as a Versatile Building Block in Organic Synthesis

In organic synthesis, the utility of a building block is defined by its capacity to be reliably transformed into a variety of other useful structures. nih.gov this compound possesses several reactive sites that can be selectively targeted, making it a valuable precursor for diverse molecular architectures.

The dibenzylamino group in this compound can be considered a protected form of a primary or secondary amine. The benzyl (B1604629) groups, often used as protecting groups in synthesis, can be removed under various reaction conditions, most commonly via catalytic hydrogenation. This debenzylation would unmask the amide nitrogen, providing a pathway to other amine derivatives.

The process of removing benzyl groups from nitrogen atoms is a well-established strategy in organic synthesis. uib.no Cleavage of one or both benzyl groups from this compound would yield N-benzyl-4-fluorobenzamide or the parent 4-fluorobenzamide (B1200420), respectively. nih.gov These products open up further synthetic possibilities:

4-Fluorobenzamide : This primary amide is a valuable intermediate. The amide group itself can be hydrolyzed to 4-fluorobenzoic acid or reduced to form 4-fluorobenzylamine, an important building block for various biologically active molecules. nih.gov

N-Alkylation/Arylation : The resulting primary or secondary amides can undergo N-alkylation or N-arylation to introduce different substituents, leading to a wide array of structurally complex tertiary amides.

The synthesis of various benzamide (B126) derivatives from precursor molecules is a common theme in medicinal chemistry and materials science, often involving the coupling of a benzoic acid derivative with an amine. nanobioletters.comresearchgate.net this compound fits into this paradigm as a modifiable scaffold.

| Precursor | Reaction | Potential Product | Significance |

|---|---|---|---|

| This compound | Catalytic Hydrogenolysis (Debenzylation) | 4-Fluorobenzamide | Intermediate for primary amines and acids. nih.gov |

| 4-Fluorobenzamide | Reduction (e.g., with LiAlH₄) | 4-Fluorobenzylamine | Versatile building block for pharmaceuticals. nih.gov |

| This compound | Selective Mono-debenzylation | N-Benzyl-4-fluorobenzamide | Precursor for unsymmetrical tertiary amides. |

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, natural products, and functional materials. nih.govfrontiersin.org The synthesis of these ring systems is a central goal of organic chemistry. frontiersin.org this compound can potentially serve as an intermediate for constructing such heterocyclic frameworks through intramolecular cyclization reactions.

While specific examples starting from this compound are not prominently documented, its structure allows for several plausible synthetic strategies:

Intramolecular Cyclization : The aromatic rings of the benzyl groups or the fluorinated phenyl ring could undergo intramolecular electrophilic substitution reactions, such as a Friedel-Crafts-type acylation, where the amide carbonyl group directs cyclization to form fused polycyclic structures.

Directed Ortho-Metalation : The amide group can direct metalation (lithiation) to the ortho position of the fluorobenzoyl ring or the benzyl rings. The resulting organometallic intermediate can then be reacted with various electrophiles to build a new ring system.

Radical Cyclization : The C-H bonds on the benzyl groups could be functionalized and used as handles for radical-mediated cyclization reactions, leading to the formation of complex polycyclic alkaloids or related structures.

The development of novel methods for synthesizing nitrogen heterocycles often relies on the strategic use of versatile building blocks that can undergo efficient cyclization. researchgate.net The combination of an amide linker and multiple aromatic rings makes this compound an intriguing candidate for such explorations.

Potential Role in Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The specific functional groups within this compound make it a candidate for designing ordered molecular assemblies.

Host-guest chemistry focuses on designing a larger 'host' molecule that can selectively bind a smaller 'guest' molecule. The functional groups on this compound provide several potential recognition sites for such interactions:

Amide Group : The carbonyl oxygen of the amide is a strong hydrogen bond acceptor. This feature is fundamental in the structure of proteins and is widely exploited in synthetic host systems.

Fluorine Atom : The fluorine atom can participate in non-covalent interactions, including weak C-H···F hydrogen bonds and halogen bonding. Its high electronegativity can also polarize the aromatic ring, influencing its stacking interactions. mdpi.com

Aromatic Rings : The three aromatic rings (one fluorinated, two benzylic) provide large, electron-rich surfaces capable of engaging in π-π stacking and hydrophobic interactions with suitable guest molecules.

By incorporating this molecule into a larger macrocyclic or cage-like structure, a host system could be designed with a cavity lined by these functional groups, allowing for the selective recognition and binding of complementary guests.

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. rsc.org The structure of this compound is analogous to other molecules known to form ordered supramolecular assemblies. For instance, the crystal structure of N,N-dibenzyl-4-methylbenzenesulfonamide reveals that molecules self-associate into chains through intermolecular C-H···O interactions. researchgate.net

Given its structural features, this compound could self-assemble through several mechanisms:

Hydrogen Bonding : Although the tertiary amide lacks an N-H donor, the carbonyl oxygen can accept hydrogen bonds from solvent molecules or other co-assembling species. Furthermore, the numerous C-H bonds on the benzyl groups can act as weak hydrogen bond donors to the amide oxygen or the fluorine atom of a neighboring molecule. researchgate.net

π-π Stacking : The multiple phenyl rings can stack on top of one another, driven by favorable electrostatic and van der Waals interactions. The presence of the electron-withdrawing fluorine atom can modulate this stacking, potentially leading to offset or "splayed" arrangements as seen in similar structures. researchgate.net

Dipole-Dipole Interactions : The polar amide bond creates a significant dipole moment in the molecule, which can drive alignment in the solid state to form ordered, non-centrosymmetric structures.

Q & A

Q. What are the established synthetic routes for N,N-dibenzyl-4-fluorobenzamide, and what are their respective yields and limitations?

Methodological Answer: The mechanochemical synthesis via pyrylium tetrafluoroborate-mediated deaminative arylation is a robust method, yielding 81% under optimized conditions (BaTiO₃ as a piezoelectric catalyst, DABCO as a base, and 1,4-dioxane as solvent). This approach minimizes side reactions but requires precise stoichiometric ratios of reagents. Alternative routes using acyl chloride intermediates (e.g., 4-fluorobenzoyl chloride) may suffer from hydrolysis issues, necessitating anhydrous conditions .

Q. How can researchers optimize the purification of this compound for high-purity yields?

Methodological Answer: Column chromatography on silica gel with a hexane/ethyl acetate gradient effectively isolates the compound. Purity (>95%) is confirmed via TLC and ¹H NMR, where characteristic singlets for the benzyl CH₂ groups appear at δ 4.40 and 4.58 ppm. Recrystallization from ethanol/water mixtures further enhances crystallinity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: ¹H NMR (DMSO-d₆) reveals aromatic proton multiplets (δ 7.15–7.55 ppm) and benzyl CH₂ singlets. HRMS confirms the molecular ion [M+H]⁺ at m/z 320.1412 (C₂₁H₁₉FNO). IR spectroscopy identifies the carbonyl stretch (~1650 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Periodic NMR analysis monitors decomposition, particularly hydrolysis of the amide bond in humid environments .

Advanced Research Questions

Q. What mechanistic role does BaTiO₃ play in the mechanochemical synthesis of this compound?

Methodological Answer: BaTiO₃ generates piezoelectric effects under mechanical grinding, polarizing reactants to lower activation energy. This facilitates C–N bond cleavage in the pyridinium salt intermediate, enabling efficient coupling with dibenzylamine. In-situ Raman spectroscopy can track intermediate formation .

Q. How does the para-fluorine substituent influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or alkoxides). DFT calculations (e.g., Gaussian 16) reveal localized LUMO density on the carbonyl, corroborating experimental reactivity trends .

Q. What computational strategies predict the biological activity of this compound?

Methodological Answer: Molecular docking (AutoDock Vina) against targets like kinases or GPCRs identifies potential binding modes. QSAR models trained on PubChem datasets for fluorobenzamide analogs (e.g., anticancer agents) predict logP, bioavailability, and toxicity profiles .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer: Reproduce reactions under controlled conditions (e.g., via Schlenk-line techniques) and cross-validate spectral data with authentic standards. Collaborative inter-laboratory studies and Open Access databases (e.g., PubChem) mitigate variability .

Q. What strategies enable the incorporation of isotopic labels (e.g., ¹⁸F) for tracer studies?

Methodological Answer: Late-stage fluorination using ¹⁸F-labeled reagents (e.g., K¹⁸F) under microwave irradiation achieves high radiochemical purity. Purification via semi-preparative HPLC ensures >98% isotopic incorporation for PET imaging applications .

Q. How does this compound compare structurally to analogs with trifluoromethyl or nitro groups?

Methodological Answer: Comparative X-ray crystallography (if available) or NMR-based conformational analysis highlights steric and electronic differences. For example, trifluoromethyl groups increase lipophilicity (logP by ~1.5 units), whereas nitro groups enhance electrophilicity but reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.